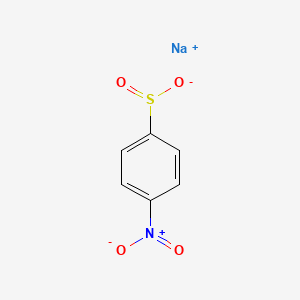

Sodium 4-nitrobenzene-1-sulfinate

Description

Significance and Contemporary Role in Organic Synthesis

Sodium 4-nitrobenzene-1-sulfinate is primarily recognized for its role as a sulfonylating agent. biosynth.com In contemporary organic synthesis, it serves as a versatile building block for the construction of more complex organosulfur compounds. rsc.org Its principal application lies in the introduction of the 4-nitrophenylsulfonyl moiety into various organic molecules, a functional group that can be crucial in the synthesis of biologically and synthetically important compounds. chemrevlett.comchemrevlett.com

A significant area of its application is in the synthesis of sulfones. biosynth.comrsc.org For instance, it reacts with sulfur to form sulfones, which are important intermediates in the synthesis of various heterocyclic compounds. biosynth.com Furthermore, it has been employed in palladium-catalyzed coupling reactions with vinyl tosylates to produce vinyl sulfones. researchgate.net The compound's ability to act as a nucleophile, an electrophile, or a radical reagent under different reaction conditions underscores its flexible reactivity and importance in modern synthetic strategies. rsc.org

Overview of Arylsulfinate Chemistry and its Relevance to this compound

Arylsulfinate salts, such as this compound, are a class of organosulfur compounds that have gained considerable attention for their diverse applications in synthesis. rsc.org Generally, these salts are stable, easy to handle, and less sensitive to moisture compared to other sulfonylating agents like sulfonyl chlorides. rsc.org They are pivotal in forming various chemical bonds, including sulfur-sulfur (S-S), nitrogen-sulfur (N-S), and carbon-sulfur (C-S) bonds. rsc.org

The reactivity of arylsulfinates is significantly influenced by the substituents on the aromatic ring. In the case of this compound, the presence of the strongly electron-withdrawing nitro (-NO₂) group plays a crucial role. numberanalytics.comdoubtnut.comslideshare.net This group deactivates the aromatic ring towards electrophilic substitution but enhances its reactivity in nucleophilic aromatic substitution reactions by stabilizing the intermediate negative charge. numberanalytics.comdoubtnut.com The electron-withdrawing nature of the nitro group also affects the nucleophilicity of the sulfinate anion itself, a key factor in its reaction kinetics and mechanism. consensus.app For example, in substitution reactions, arylsulfinates with electron-donating groups tend to be more reactive than those with electron-withdrawing groups. rsc.orgconsensus.app

Historical Context and Evolution of Research on Nitro-Substituted Arenesulfinates

The study of arenesulfinates and their reactions has been a long-standing area of organic chemistry research. acs.orgacs.org The introduction of nitro groups into the arenesulfinate structure marked a significant development, allowing for a more nuanced control over the electronic properties and reactivity of these reagents. vulcanchem.com

Early research focused on the fundamental synthesis and reactivity of these compounds. acs.org Over time, the focus has shifted towards their application in more sophisticated and selective chemical transformations. The development of transition-metal-catalyzed cross-coupling reactions has significantly expanded the utility of nitro-substituted arenesulfinates. For example, copper-catalyzed redox coupling reactions between nitroarenes and sodium sulfinates have been developed for the synthesis of N-arylsulfonamides. nih.gov

More recent advancements have explored the photochemical properties of nitroarenes in conjunction with sulfinates. Research has demonstrated the formation of an electron donor-acceptor (EDA) complex between nitroarenes and sodium sulfinates, which can be utilized in light-mediated, catalyst-free synthesis of N-hydroxy-sulfonamides. rsc.org The evolution of research also includes the development of more efficient and environmentally friendly synthetic methods, such as the use of solid catalysts for sulfonation to produce compounds like m-nitrobenzene sodium sulfonate. google.com These ongoing investigations continue to broaden the synthetic potential of nitro-substituted arenesulfinates in modern organic chemistry. rsc.orgresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-nitrobenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S.Na/c8-7(9)5-1-3-6(4-2-5)12(10)11;/h1-4H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHKQSVGVMFKMR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NNaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15959-31-6 | |

| Record name | sodium 4-nitrobenzene-1-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium 4 Nitrobenzene 1 Sulfinate and Analogues

Conventional Synthetic Routes to Arenesulfinate Salts

Traditional methods for the preparation of arenesulfinate salts, including sodium 4-nitrobenzene-1-sulfinate, have been well-established for decades. These routes often involve multi-step procedures starting from readily available precursors.

Reduction-Based Syntheses (e.g., from Sulfonyl Chlorides)

A primary and widely employed method for synthesizing sodium arenesulfinates is the reduction of the corresponding arenesulfonyl chlorides. This transformation can be achieved using various reducing agents. A common approach involves the reaction of 4-nitrobenzene-1-sulfonyl chloride with sodium sulfite (B76179) in an aqueous or mixed solvent system. nih.gov This method is often favored for its operational simplicity and the availability of the starting materials.

In a typical procedure, the sulfonyl chloride is treated with a mixture of sodium hydrogen carbonate and sodium sulfite to yield the desired sodium sulfinate salt. nih.gov The reaction proceeds through a nucleophilic attack of the sulfite on the sulfonyl chloride, followed by the displacement of the chloride ion. The presence of a base like sodium hydrogen carbonate helps to neutralize the hydrochloric acid formed during the reaction.

Table 1: Representative Reduction-Based Synthesis of this compound

| Starting Material | Reagents | Product | Yield | Reference |

| 4-nitrobenzene-1-sulfonyl chloride | Sodium sulfite, Sodium hydrogen carbonate | This compound | 58% | nih.gov |

Other Established Preparative Methods

Beyond the reduction of sulfonyl chlorides, other conventional methods for preparing arenesulfinate salts exist. One such method involves the reaction of nitroarenes with sodium sulfinates. For instance, copper-catalyzed redox coupling of nitroarenes with sodium sulfinates can produce N-aryl sulfonamides, showcasing the reactivity of the sulfinate group. rsc.org

Another established route involves the Michael addition of thiols to activated alkenes like acrylonitrile, followed by oxidation to the corresponding sulfone. Subsequent treatment with a thiol sodium salt can then yield the desired sodium sulfinate. rsc.org While not a direct synthesis of this compound, this highlights a general strategy for accessing sulfinate salts.

Advanced Catalytic Approaches for Sulfinate Synthesis

In recent years, the development of catalytic methods has revolutionized the synthesis of sulfinates, offering more efficient and selective routes. These approaches often utilize transition metals or organocatalysts to facilitate the desired transformations under milder conditions.

Transition-Metal Catalyzed Methodologies

Transition-metal catalysis has emerged as a powerful tool for the synthesis of sulfones and related sulfur compounds from sulfinates. Palladium-catalyzed cross-coupling reactions, for example, have been developed for the sulfinylation of organoboron compounds with sulfinate esters to form sulfoxides. acs.org While this doesn't directly produce sulfinate salts, it demonstrates the utility of sulfinates in metal-catalyzed transformations.

Nickel catalysis has also been employed for the cross-coupling of aryl bromides with sodium sulfinates to synthesize sulfones under visible light irradiation, offering a sustainable alternative to traditional methods. mdpi.com These catalytic systems often exhibit broad functional group tolerance.

Organocatalytic and Metal-Free Syntheses

The field has also seen the rise of organocatalytic and metal-free approaches for sulfinate synthesis and their derivatives. For instance, the asymmetric condensation of sulfinates with alcohols can be achieved using pentanidium as a catalyst to produce enantioenriched sulfinate esters. nih.gov This methodology is particularly valuable for the synthesis of chiral sulfur compounds.

Metal-free synthesis of sulfinate esters has also been developed by activating sulfinic acids with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) before the addition of an alcohol. rsc.org These methods avoid the use of potentially toxic and expensive metal catalysts.

Electrochemical Synthesis of this compound Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfinate derivatives. These reactions often proceed under mild conditions without the need for chemical oxidants or reductants.

The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been studied in detail. cdnsciencepub.comcdnsciencepub.com For 4-nitrobenzenesulfonyl chloride, the reduction leads to the formation of the corresponding sulfinate anion and a chloride anion through a concerted electron transfer and S-Cl bond cleavage. cdnsciencepub.comcdnsciencepub.com This process can sometimes be followed by an autocatalytic mechanism where the generated sulfinate reacts with the parent sulfonyl chloride. cdnsciencepub.comcdnsciencepub.comscholaris.ca

Furthermore, electrochemical methods have been developed for the synthesis of β-alkoxy sulfones from styrenes and sodium sulfinates. acs.org These reactions are conducted in an undivided cell at room temperature and tolerate a wide range of substrates. acs.org The electrochemical oxidative amination of sodium sulfinates with amines has also been reported for the synthesis of sulfonamides. rsc.org

Table 2: Electrochemical Synthesis of Sulfonamides from Sodium Arenesulfinates

| Sodium Arenesulfinate | Amine | Conditions | Product | Yield | Reference |

| Substituted aromatic sulfinates | Various amines | Electrochemical, NaI, H₂O, rt | Aryl sulfonamides | Good to high | rsc.org |

| Sodium arenesulfinates | 1°/2° aryl and alkyl amines, aq. NH₃ | Electrochemical, Graphite-nickel | Sulfonamides | Moderate to good | rsc.org |

Photochemical and Photoredox Catalytic Syntheses of Arenesulfinates

The advent of photochemical and photoredox catalysis has revolutionized the synthesis of complex organic molecules, offering mild and selective reaction pathways. nih.govresearchgate.net These methods utilize light energy, often in the visible spectrum, to initiate chemical transformations, providing an alternative to traditional thermal reactions that may require harsh conditions. researchgate.netrsc.org While direct photochemical synthesis of this compound is not extensively documented, the principles and applications in the synthesis of related arenesulfinates and their derivatives are well-established.

Photoredox catalysis, in particular, has emerged as a powerful tool. researchgate.net It often involves the use of a photosensitizer, such as eosin (B541160) Y, which absorbs visible light and initiates an electron transfer process, generating reactive radical intermediates from stable precursors like sodium arenesulfinates. researchgate.netrsc.org These intermediates can then participate in a variety of bond-forming reactions. For instance, visible-light-mediated metal-free approaches have been developed for the synthesis of vinyl sulfones from aryl sulfinates and alkenes. researchgate.net

A notable strategy involves the combination of photoredox catalysis with transition metal catalysis, known as dual catalysis. For example, a nickel/photoredox dual catalytic system has been successfully employed for the cross-coupling of sodium sulfinates with aryl, heteroaryl, and vinyl halides. mdpi.comsemanticscholar.org This method allows for the formation of C-S bonds under mild conditions. Similarly, an elegant aryl-sulfonylation of alkynes using sodium sulfinates and aryl halides has been achieved with excellent chemo-, regio-, and stereoselectivity through photoredox/nickel dual catalysis. nih.gov

The generation of sulfonyl radicals from sodium arenesulfinates via photoredox catalysis is a key step in these transformations. These radicals can then add to unsaturated systems like alkenes and alkynes to form new carbon-sulfur bonds, leading to the synthesis of various organosulfur compounds. nih.govresearchgate.net The formation of an electron donor-acceptor (EDA) complex between sodium sulfinates and other reactants under visible light irradiation is another metal-free approach to generate the necessary radical intermediates for sulfone synthesis. rsc.org

These photochemical methods offer several advantages, including high functional group tolerance, the use of low-energy visible light, and often metal-free conditions, which contribute to more sustainable chemical processes. researchgate.netrsc.orgnih.gov

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. pharmacyjournal.in For the synthesis of sodium arenesulfinates and their derivatives, several sustainable and green protocols have been developed, focusing on aspects like energy efficiency, use of safer solvents, and recyclable catalysts.

One of the key strategies is the use of alternative energy sources to conventional heating. Microwave-assisted synthesis has been shown to be highly efficient for reactions involving sodium arenesulfinates. For example, the synthesis of vinyl sulfones from sodium arenesulfinates and alkynes can be achieved in significantly shorter reaction times (5-7 minutes) under microwave irradiation compared to conventional heating. thieme-connect.comthieme-connect.comorganic-chemistry.org This not only saves energy but can also lead to higher yields and selectivity. thieme-connect.comorganic-chemistry.org

The choice of solvent is another critical aspect of green chemistry. pharmacyjournal.in Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A traditional and relatively green method for preparing sodium 4-nitrobenzenesulfinate involves the reaction of 4-nitrobenzenesulfonyl chloride with sodium sulfite and sodium bicarbonate in water. unipv.it Furthermore, metal-free, one-pot iodothiolation of alkynes using sodium arenesulfinates has been successfully carried out in water, demonstrating the feasibility of aqueous media for such transformations. acs.org

Ionic liquids (ILs) have also gained attention as green reaction media due to their low volatility, thermal stability, and potential for recyclability. pharmacyjournal.inresearchgate.netresearchgate.net For instance, the arylation of sodium arenesulfinates with diaryliodonium salts to produce diaryl sulfones has been efficiently performed in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMim]BF4), which can be recovered and reused. researchgate.netresearchgate.net

The development of recyclable catalysts is another cornerstone of green synthesis. The use of heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture simplifies product purification and reduces waste. While specific examples for the direct synthesis of this compound are limited, the broader field of organosulfur chemistry is actively exploring such catalytic systems. researchgate.netresearchgate.net

The following table summarizes some of the green and sustainable methods developed for the synthesis of compounds derived from sodium arenesulfinates:

| Synthetic Method | Key Green Features | Reactants | Product | Reference |

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency | Sodium arenesulfinates, Alkynes | Vinyl sulfones | thieme-connect.comthieme-connect.comorganic-chemistry.org |

| Synthesis in Water | Use of a safe and environmentally benign solvent | 4-nitrobenzenesulfonyl chloride, Sodium sulfite | Sodium 4-nitrobenzenesulfinate | unipv.it |

| Synthesis in Ionic Liquid | Recyclable reaction medium | Sodium arenesulfinates, Diaryliodonium salts | Diaryl sulfones | researchgate.netresearchgate.net |

| Metal-Free Synthesis in Water | Avoids toxic metals, use of a green solvent | Sodium arenesulfinates, Alkynes, Iodine | β-iodoalkenyl sulfides | acs.org |

Reaction Mechanisms and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Sodium 4-nitrobenzene-1-sulfinate

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.orgbyjus.com The nitro group (-NO₂) on the benzene (B151609) ring of this compound is a powerful electron-withdrawing group, which significantly activates the ring towards nucleophilic attack. wikipedia.orgbyjus.com This activation is most pronounced at the positions ortho and para to the nitro group. chegg.comstackexchange.com

In a typical SNAr mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com The negative charge in this intermediate is delocalized, with the nitro group playing a crucial role in its stabilization through resonance. wikipedia.orgchegg.com The reaction concludes with the departure of a leaving group, restoring the aromaticity of the ring. numberanalytics.com

For a substrate like 1-chloro-4-nitrobenzene, the presence of the para-nitro group facilitates the displacement of the chloride by a nucleophile. wikipedia.org Conversely, this compound itself can act as a nucleophile. The sulfinate anion can displace a suitable leaving group (like a halide) on another activated aromatic ring. However, the nucleophilicity of aryl sulfinates can be moderate and may be influenced by steric and electronic factors. rsc.org

The position of the electron-withdrawing group is critical. For instance, the rate of nucleophilic aromatic substitution on p-nitrophenyl fluoride (B91410) is significantly faster than on m-nitrophenyl fluoride, demonstrating the importance of ortho or para placement of the activating group relative to the leaving group. masterorganicchemistry.com In reactions involving 1,2-dichloro-4-nitrobenzene, nucleophilic attack preferentially occurs at the chlorine atom para to the nitro group, as this allows for more effective stabilization of the resulting Meisenheimer complex. stackexchange.com

Radical Reaction Mechanisms

This compound is also a versatile precursor for generating sulfonyl radicals, which can initiate or participate in various radical-mediated transformations. rsc.orgresearchgate.net

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl radicals (RSO₂•) can be generated from sodium sulfinates, including this compound, through oxidation. rsc.orgresearchgate.net This oxidation can be achieved using chemical oxidants or electrochemical methods. rsc.orgnih.gov Once formed, the 4-nitrobenzenesulfonyl radical is a reactive intermediate.

A common reaction pathway for sulfonyl radicals is their addition to unsaturated C-C bonds in alkenes and alkynes. rsc.org For example, the radical can add to α-methyl styrene (B11656) to form a more stable alkyl radical intermediate, which can then undergo further reactions. nih.gov The presence of the nitro group can influence the reactivity and subsequent transformations of these radical intermediates.

Electron Donor-Acceptor (EDA) Complex Initiated Processes

A significant pathway for the reaction of this compound involves the formation of an Electron Donor-Acceptor (EDA) complex. rsc.orgrsc.org EDA complexes can form between an electron donor (the sulfinate salt) and an electron acceptor (the nitroarene). rsc.orgresearchgate.net These complexes are often characterized by the appearance of a new absorption band in the UV-vis spectrum. researchgate.net

Upon irradiation with visible light, the EDA complex can undergo a single electron transfer (SET) from the sulfinate to the nitroarene, generating a nitroarene radical anion and a sulfonyl radical. rsc.orgsioc-journal.cn This process initiates a radical chain reaction without the need for an external photocatalyst. rsc.orgresearchgate.net The proposed mechanism suggests that the initially formed nitroarene radical anion can be further reduced, leading to the formation of a nitrosoarene intermediate. This intermediate can then be trapped by another sulfinate molecule or the in situ generated sulfonyl radical. rsc.orgsemanticscholar.org Studies have shown that these EDA-mediated reactions are tolerant to both oxygen and water. rsc.org

The formation and reactivity of the EDA complex can be influenced by the solvent and other components in the reaction mixture. For example, DFT calculations have suggested that the sodium cation from the sulfinate salt plays a pivotal role in the charge transfer process. rsc.org

Characterization of Radical Intermediates

The transient nature of radical intermediates makes their direct observation challenging. Their presence is often confirmed through indirect methods, such as radical trapping experiments. rsc.org For instance, the generation of sulfonyl radicals from sodium sulfinates has been confirmed by trapping them with 1,1-diphenylethylene, which results in the formation of a stable vinyl sulfone adduct. rsc.org

Electron Spin Resonance (ESR) spectroscopy, combined with spin trapping techniques, is a powerful tool for detecting and characterizing radical species. nih.gov Spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or its derivatives can react with transient radicals to form more persistent nitroxide radical adducts, whose ESR spectra provide information about the structure of the original trapped radical. nih.gov These techniques have been successfully used to characterize various sulfur-centered radicals, providing definitive evidence for their formation in reaction pathways. nih.gov

Electrochemical Reaction Mechanisms

Electrochemical methods offer a green and efficient way to initiate reactions involving this compound, as they can avoid the use of chemical oxidants or reductants. nih.gov

Anodic Oxidation Processes and Sulfinate Activation

At the anode of an electrochemical cell, this compound can undergo oxidation. nih.gov This anodic oxidation is a key step in activating the sulfinate. The process involves the transfer of an electron from the sulfinate anion to the anode, generating a sulfonyl radical (4-NO₂C₆H₄SO₂•). nih.govcdnsciencepub.com

This electrochemically generated sulfonyl radical can then participate in various synthetic transformations. A notable example is the alkoxysulfonylation of styrenes. In this reaction, the anodically generated 4-nitrobenzenesulfonyl radical adds to the double bond of a styrene derivative. The resulting alkyl radical is then further oxidized at the anode to a carbocation, which is subsequently trapped by an alcohol nucleophile to yield a β-alkoxy sulfone. nih.gov

The efficiency of this anodic process can be influenced by several parameters, including the current density, the electrode material (e.g., graphite), and the solvent/electrolyte system. nih.govscielo.br Studies on the electrochemical degradation of nitrobenzene (B124822) have also highlighted the role of anodic oxidation in generating radical species, such as hydroxyl radicals, which then attack the aromatic ring. mdpi.comresearchgate.net

Table of Reaction Conditions for EDA Mediated N-hydroxy-sulfonamide Synthesis rsc.orgsemanticscholar.org

| Nitroarene Substrate | Sulfinate Salt | Product Yield (%) |

| 4-Nitrochlorobenzene | Sodium methanesulfinate | - |

| 4-Nitrochlorobenzene | Sodium ethanesulfinate | Moderate |

| 4-Nitrochlorobenzene | Sodium cyclopropylsulfinate | Excellent |

| 4-Nitrochlorobenzene | Sodium 4-methylphenylsulfinate | 78% (with 3 equiv. sulfinate) |

| 3-Iodonitrobenzene | Sodium methanesulfinate | Good (after 48h) |

| 4-Nitrobenzonitrile | Sodium methanesulfinate | 64% |

Cathodic Reduction Pathways for Nitroarenes and Sulfinates

The electrochemical reduction of nitroaromatic compounds is a well-studied process, typically aimed at producing valuable intermediates like hydroxylamines and anilines. acs.org The reduction proceeds through a series of steps. The widely accepted Haber mechanism proposes two general pathways for the reduction of nitrobenzene: a direct route and an indirect route. rsc.org

Direct Reduction Pathway: This involves the transfer of four electrons and four protons to reduce the nitro group (-NO₂) first to a nitroso group (-NO) and then to a hydroxylamine (B1172632) (-NHOH). A subsequent two-electron, two-proton reduction converts the hydroxylamine to the corresponding aniline (B41778) (-NH₂). acs.orgrsc.org The selective preparation of the nitroso intermediate is challenging because it is more easily reduced than the starting nitro compound. acs.org

Indirect/Condensation Pathway: This pathway involves side reactions, particularly the condensation of the nucleophilic hydroxylamine intermediate with the electrophilic nitroso species to form an azoxybenzene. acs.orgrsc.org This azoxy compound can be further reduced to azobenzene, then to a diphenylhydrazine derivative, and finally to the aniline product. acs.org

In the specific case of the 4-nitrobenzenesulfinate anion, which is formed from precursors like 4-nitrobenzenesulfonyl chloride, the electrochemical behavior shows distinct reduction events for different parts of the molecule. scholaris.cacdnsciencepub.com A study on the electrochemical reduction of 4-nitrobenzenesulfonyl chloride (1c) provides insight into the behavior of the resulting 4-nitrobenzenesulfinate anion. scholaris.cacdnsciencepub.com The initial, irreversible reduction step involves a two-electron process that cleaves the S-Cl bond, forming the 4-nitrobenzenesulfinate anion and a chloride anion. cdnsciencepub.com Following its formation, the 4-nitrobenzenesulfinate anion undergoes further reduction. cdnsciencepub.comcdnsciencepub.com

Cyclic voltammetry data reveals a reversible reduction peak at -1.10 V vs SCE, which corresponds to the reduction of the nitro group on the 4-nitrobenzenesulfinate anion. cdnsciencepub.com A third, irreversible peak observed at a more negative potential (-2.00 V vs. SCE) represents the further reduction of the nitro group. cdnsciencepub.comcdnsciencepub.com During controlled electrolysis of related compounds, the p-nitrobenzenesulfinate anion has been identified as a stable intermediate species in the reaction mixture. nih.govacs.org

| Compound | Ep1 (V vs SCE) | Eop2 (V vs SCE) | Ep3 (V vs SCE) |

|---|---|---|---|

| 4-Nitrobenzenesulfonyl Chloride (1c) | -0.43 | -1.10 | -2.00 |

Ep1: First irreversible peak (S-Cl bond cleavage forming 4-nitrobenzenesulfinate anion). Eop2: Reversible peak (reduction of the nitro group on the sulfinate anion). Ep3: Third irreversible peak (further reduction of the nitro group).

Concerted Versus Stepwise Mechanistic Considerations in Sulfinate Reactivity

When considering reactions at the sulfur center of a sulfinate, two primary mechanistic models are often debated: a concerted, single-step process and a stepwise pathway involving intermediates. quora.com

Stepwise (Addition-Elimination) Mechanism: Many nucleophilic substitution reactions at a sulfinyl sulfur are proposed to proceed through a stepwise Addition-Elimination (A-E) mechanism. nih.govnih.gov This pathway involves the initial formation of a hypervalent, high-coordinate intermediate, typically a trigonal bipyramidal sulfurane. nih.govmdpi.com The stability of this intermediate is a key factor. If the intermediate is lower in energy than the transition states leading to and from it, the reaction is considered stepwise. researchgate.net Density functional theory (DFT) calculations for the acid-catalyzed methanolysis of methyl p-toluenesulfinate support a stepwise A-E mechanism that proceeds through a sulfurane intermediate. nih.govnih.gov

Concerted (SN2-type) Mechanism: In a concerted mechanism, bond-forming and bond-breaking occur simultaneously in a single transition state, without the formation of a stable intermediate. quora.com This is analogous to the classic SN2 reaction at a carbon center. nih.gov If the potential energy of the would-be intermediate (e.g., the Meisenheimer complex in SNAr reactions) is high, the reaction is more likely to be concerted. researchgate.net

For reactions involving precursors to this compound, evidence points towards a concerted pathway under certain conditions. The electrochemical reduction of 4-nitrobenzenesulfonyl chloride, which leads to the formation of the sulfinate, is described as following a "sticky" dissociative mechanism. cdnsciencepub.comcdnsciencepub.com In this model, the electron transfer and the cleavage of the S–Cl bond are concerted, though the resulting arylsulfinyl radical and chloride anion exhibit strong interactions in the transition state. cdnsciencepub.comcdnsciencepub.com This contrasts with the isomeric 3-nitrobenzenesulfonyl chloride, which follows a more distinct stepwise mechanism involving a radical anion intermediate. cdnsciencepub.com This highlights that the specific structure of the molecule can dictate whether the reaction proceeds in a concerted or stepwise fashion.

Influence of Reaction Conditions on Mechanistic Pathways

The prevailing mechanistic pathway for reactions involving this compound can be significantly altered by modifying the reaction conditions.

pH and Proton Availability: The cathodic reduction of the nitro group is highly sensitive to pH. acs.org The reduction potentials of nitrobenzene can vary by approximately 550 mV between pH 1 and pH 13, confirming that proton concentration is critical to the reaction kinetics, as protons are consumed in the formation of both hydroxylamine and aniline products. acs.org Self-protonation effects, where the starting material or its conjugate base acts as the proton source for reduction intermediates, can also occur, particularly in aprotic solvents. acs.org

Redox Mediators and Catalysts: The selectivity of nitroarene reduction can be dramatically improved by using redox mediators. For instance, polyoxometalates can be reduced at the cathode and then react with the nitroarene in solution. nih.gov This mediated approach often shuts down the direct, less selective electrochemical reduction at the cathode surface, leading to higher selectivity for the desired aniline product. nih.gov The choice of cathode material, such as Platinum on Carbon (Pt/C) versus Rhodium on Carbon (Rh/C), also impacts the efficiency of the reduction. beilstein-journals.org

Concentration and Scan Rate: In the electrochemical reduction of 4-nitrobenzenesulfonyl chloride, an interesting autocatalytic mechanism can occur. cdnsciencepub.comcdnsciencepub.com This pathway involves the formation of the corresponding diaryl disulfone, which is easier to reduce than the parent molecule. The occurrence of this autocatalytic mechanism is dependent on the concentration of the starting material and the voltammetric scan rate. cdnsciencepub.comcdnsciencepub.com

Additives and Solvent: The stereochemical outcome of nucleophilic substitution at a sulfinyl sulfur can be controlled by the reaction medium. In the acid-catalyzed alcoholysis of sulfinamides, the addition of inorganic salts to the reaction can change the stereochemistry from inversion to retention of configuration. mdpi.com This is rationalized within the stepwise A-E mechanism, where the additives may influence the stability or pseudorotation of the sulfurane intermediate. mdpi.com

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Sodium 4-nitrobenzene-1-sulfinate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques offers a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. Due to the para-substitution on the benzene (B151609) ring, a characteristic AA'BB' spin system is expected. The strong electron-withdrawing nature of the nitro group (-NO₂) and the sulfinate group (-SO₂Na) significantly influences the chemical shifts of the aromatic protons.

The protons ortho to the nitro group are expected to be the most deshielded, appearing at a higher chemical shift (downfield), while the protons meta to the nitro group (and ortho to the sulfinate group) will appear at a relatively lower chemical shift (upfield). The coupling between these adjacent protons would result in a pair of doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 | Doublet | ~8-9 | 2H, Ar-H (ortho to -NO₂) |

| ~7.8 | Doublet | ~8-9 | 2H, Ar-H (meta to -NO₂) |

Note: The predicted values are based on the analysis of structurally similar compounds, such as 4-nitrobenzenesulfonic acid and other p-substituted nitrobenzenes. The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, four distinct signals are anticipated for the aromatic carbons due to the molecule's symmetry. The carbon atom attached to the sulfinate group (C-S) and the carbon atom bearing the nitro group (C-N) are quaternary and will typically show lower intensity peaks. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Ar-C (C-S) |

| ~148 | Ar-C (C-N) |

| ~129 | Ar-CH (meta to -NO₂) |

| ~124 | Ar-CH (ortho to -NO₂) |

Note: These are estimated chemical shifts based on known substituent effects and data from related compounds like 4-nitrobenzenesulfonic acid. chemicalbook.comresearchgate.netnih.gov

Advanced 2D NMR Techniques for Structural Assignment

To unequivocally assign the proton and carbon signals and confirm the connectivity within the this compound molecule, advanced 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. libretexts.orgcolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. libretexts.orgoxinst.com For this compound, a cross-peak would be observed between the signals of the two different types of aromatic protons, confirming their adjacent relationship on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the protons to their directly attached carbons. columbia.eduhmdb.canih.gov An HSQC spectrum would show a correlation between the downfield aromatic proton signal and the upfield aromatic carbon signal (ortho to -NO₂), and another correlation between the upfield aromatic proton signal and the downfield aromatic carbon signal (meta to -NO₂), thus confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. researchgate.net The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations. For this compound, key characteristic absorption bands are expected for the nitro and sulfinate groups.

The nitro group (-NO₂) exhibits two strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The sulfinate group (-SO₂Na) will also have characteristic S=O stretching frequencies. The aromatic ring will show C-H and C=C stretching and bending vibrations.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1520-1530 | Strong | Asymmetric ν(NO₂) |

| ~1340-1350 | Strong | Symmetric ν(NO₂) |

| ~1050-1100 | Strong | ν(S=O) |

| ~3000-3100 | Medium-Weak | Aromatic ν(C-H) |

| ~1600, ~1475 | Medium-Weak | Aromatic ν(C=C) |

Note: The predicted values are based on typical frequency ranges for these functional groups and data from analogous compounds. researchgate.netresearchgate.net

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric bonds.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a very strong and characteristic band. researchgate.net The vibrations of the benzene ring, particularly the ring breathing mode, are also typically strong in Raman spectra. The S=O stretch of the sulfinate group should also be observable.

Key expected Raman shifts would include the symmetric nitro stretch, aromatic ring vibrations, and the sulfinate S=O stretch, providing complementary data to the FTIR analysis for a complete vibrational characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible range. This compound possesses a potent chromophore in its nitrobenzene (B124822) moiety, making UV-Vis spectroscopy a valuable tool for its analysis. The absorption of UV or visible light excites valence electrons from a lower energy ground state to a higher energy excited state.

The electronic spectrum of this compound is primarily defined by the electronic transitions within the nitroaromatic system. The key transitions are of the π → π* and n → π* type. The benzene ring and the nitro group (NO₂) are rich in π-electrons, and the oxygen atoms of the nitro and sulfinate groups have non-bonding (n) electrons.

Research into nitroarenes and sulfinates has provided insight into their spectroscopic behavior. For instance, studies on the interaction between nitroarenes and sodium sulfinate salts have identified the formation of an electron donor-acceptor (EDA) complex. rsc.org UV-Vis spectroscopy was instrumental in confirming the generation of this complex, which exhibited a new absorption band at 440 nm in dimethylacetamide (DMA) solvent. rsc.org This absorption is indicative of a charge-transfer transition, where the sulfinate acts as the electron donor and the nitroarene as the acceptor. rsc.org

The electronic transitions of the nitrobenzene chromophore itself have been extensively studied. acs.orgspcmc.ac.in The absorption spectrum of nitrobenzene typically shows several distinct bands:

A very strong absorption below 200 nm (often in the vacuum UV region), attributed to an allowed π → π* transition (sometimes called the E1 or K band). spcmc.ac.in

A band around 240-270 nm, which is assigned to a charge transfer transition from the benzene ring to the nitro group (S₀ → S₄ transition). acs.org This band is sensitive to solvent polarity, shifting to longer wavelengths (a red shift) in more polar solvents like water, which is characteristic of charge-transfer states. acs.org

A weaker absorption band in the 280-340 nm region. acs.org

A very weak band around 345 nm, resulting from a symmetry-forbidden n → π* transition (S₀ → S₁) localized on the nitro group. acs.org

In this compound, the presence of the electron-donating sulfinate group (-SO₂Na) para to the electron-withdrawing nitro group (-NO₂) can influence these transitions, potentially causing shifts in the absorption maxima and changes in intensity compared to unsubstituted nitrobenzene.

Table 1: Typical Electronic Transitions for the Nitroaromatic Chromophore

| Transition Type | Typical Wavelength Region | Description |

|---|---|---|

| π → π* | < 200 nm, ~240-270 nm | Involves excitation of an electron from a π bonding orbital to a π* antibonding orbital. The transition around 240-270 nm has significant charge-transfer character from the ring to the nitro group. acs.orgspcmc.ac.in |

| n → π* | ~345 nm | Involves excitation of a non-bonding electron (from an oxygen atom in the nitro group) to a π* antibonding orbital. This transition is typically weak. acs.org |

| Charge-Transfer | ~440 nm | Observed in the formation of an electron donor-acceptor (EDA) complex between a sulfinate (donor) and a nitroarene (acceptor). rsc.org |

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of synthesized compounds, identifying products, and monitoring the progress of chemical reactions in real-time. uvic.ca The high sensitivity of MS allows for the detection of reactants, intermediates, products, and byproducts, even at very low concentrations. uvic.ca

For this compound (C₆H₄NNaO₄S), the corresponding free acid, 4-nitrobenzenesulfinic acid (C₆H₅NO₄S), has a monoisotopic mass of approximately 186.99 Da. uni.lu In a mass spectrometer, this molecule can be ionized in various ways, leading to different observable ions. Common ionization techniques include Electrospray Ionization (ESI), which is a soft ionization method suitable for polar and ionic compounds.

Predicted m/z values for adducts of 4-nitrobenzenesulfinic acid in ESI-MS are crucial for its identification. These predictions, often calculated using specialized software, help analysts to quickly identify the compound in a complex mixture. uni.lu

Table 2: Predicted Mass-to-Charge Ratios (m/z) for 4-Nitrobenzenesulfinic Acid

| Adduct | Ion Formula | Ionization Mode | Predicted m/z |

|---|---|---|---|

| [M-H]⁻ | [C₆H₄NO₄S]⁻ | Negative | 185.98665 |

| [M+H]⁺ | [C₆H₆NO₄S]⁺ | Positive | 188.00121 |

| [M+Na]⁺ | [C₆H₅NNaO₄S]⁺ | Positive | 209.98315 |

| [M+K]⁺ | [C₆H₅KNO₄S]⁺ | Positive | 225.95709 |

| [M+NH₄]⁺ | [C₆H₉N₂O₄S]⁺ | Positive | 205.02775 |

Data sourced from PubChem predictions for 4-nitrobenzenesulfinic acid (CID 12249756). uni.lu

In reaction monitoring, MS techniques like Pressurized Sample Infusion (PSI-ESI-MS) can be employed to observe catalytic intermediates and follow the rate of product formation. uvic.ca This provides valuable mechanistic insights into reactions involving sulfinates, such as cross-coupling reactions to form sulfones. mdpi.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is ideal for analyzing complex mixtures, separating individual components before they enter the mass spectrometer for detection and identification. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. lcms.cz

A typical application involves using a reverse-phase LC column (e.g., C18) to separate the components of a reaction mixture based on their polarity. The eluent from the column is then directed into an ESI source coupled to a mass spectrometer. The mass spectrometer can be operated in different modes, such as full scan mode to detect all ions within a certain m/z range, or in a targeted mode like Multiple Reaction Monitoring (MRM). nih.govnih.gov

MRM is a tandem MS (MS/MS) technique that offers high specificity and sensitivity for quantitative analysis. nih.govnih.gov In an MRM experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of 4-nitrobenzenesulfinic acid at m/z 185.98) is selected, fragmented, and one or more specific product ions are monitored. This highly selective detection method minimizes interferences from the sample matrix, making it ideal for quantitative studies in complex environments. nih.govnih.gov LC-MS and LC-MS/MS methods have been successfully developed for the determination of other nitroaromatic compounds in various matrices. nih.govchrom-china.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC. science.govsigmaaldrich.com This results in markedly improved resolution, greater sensitivity, and significantly faster analysis times. science.gov

The coupling of UPLC with mass spectrometry (UPLC-MS) provides a superior platform for high-throughput analysis and detailed metabolic profiling. science.gov In the context of research involving this compound, a UPLC-MS method would offer several advantages:

Speed: Reaction kinetics can be studied with higher temporal resolution.

Resolution: Better separation of the target analyte from closely related impurities, isomers, or byproducts. For example, UPLC can effectively separate various nitro-PAHs and their isomers. taylorfrancis.com

Sensitivity: The sharper, narrower peaks produced by UPLC lead to higher signal-to-noise ratios, enabling the detection of trace-level components.

The development of a UPLC-MS method for this compound would involve optimizing parameters such as the column type (e.g., a C18 or polar-reverse phase column), mobile phase composition (often a gradient of acetonitrile (B52724) or methanol (B129727) with water containing a modifier like formic acid), and flow rate. chrom-china.comscience.gov Such a validated method would be highly valuable for quality control and for quantitative determination in various research applications. science.gov

Structural Elucidation and Solid State Characterization

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

No published single-crystal X-ray diffraction data is available for sodium 4-nitrobenzene-1-sulfinate.

Information regarding the crystal system and space group of this compound is not available in the current scientific literature.

A definitive analysis of the intermolecular interactions present in the crystal lattice of this compound cannot be conducted without experimental structural data.

There is no information available regarding the presence or absence of crystallographic disorder in this compound.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

No powder X-ray diffraction patterns for this compound have been reported in the scientific literature, precluding any analysis of its polymorphism or phase purity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Sodium 4-nitrobenzene-1-sulfinate, these studies focus on its geometry, electronic landscape, and optical characteristics.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost for studying medium to large-sized molecules. It is extensively used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the electron distribution within the molecule (electronic structure).

In studies of the complex formed between a nitroarene, a sulfinate, and a sodium cation, DFT calculations have been employed to explore different possible conformations. rsc.org For instance, the geometries of such complexes have been optimized using the ωB97XD functional with the cc-pVTZ basis set. rsc.org This level of theory is chosen for its reliability in describing non-covalent interactions, which are crucial in this system. To ensure that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency analysis is performed. rsc.org The absence of imaginary (negative) frequencies confirms that the calculated geometry represents a stable state. rsc.org

| Parameter | Specification | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | Calculates electronic structure and energy. |

| Functional | ωB97XD | Approximation to the exchange-correlation energy; good for non-covalent interactions. rsc.org |

| Basis Set | cc-pVTZ | Set of functions used to build molecular orbitals. rsc.org |

| Task | Geometry Optimization & Frequency Analysis | Finds minimum energy structure and confirms its stability. rsc.org |

To investigate the behavior of the molecule upon absorption of light, its excited states must be studied. Time-Dependent DFT (TD-DFT) is a common method for this, providing insights into electronic transitions. rsc.org TD-DFT calculations on related nitroarene-sulfinate complexes have revealed low-intensity excitations, suggesting that an effective electron transfer from the sulfinate to the nitroarene occurs in the excited state. rsc.org

For a more rigorous and accurate description of complex photochemical processes, high-level multiconfigurational methods are often necessary. The Complete Active Space Self-Consistent Field (CASSCF) followed by N-electron valence state second-order perturbation theory (CASPT2) is a powerful approach. While specific CASPT2//CASSCF studies on this compound are not widely reported, this methodology has been applied to nitrobenzene (B124822) itself to unravel its complex photophysics. acs.orgacs.org Such calculations can precisely characterize the nature of different excited states (e.g., nπ* and ππ* transitions), identify conical intersections, and map out the decay paths the molecule follows after UV absorption. acs.org These high-level calculations are crucial for understanding potential photochemical reactions. acs.orgacs.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

In the context of the this compound system, it participates in Electron Donor-Acceptor (EDA) complexes. rsc.org

The HOMO is primarily localized on the electron-rich sulfinate group, indicating its role as the electron donor.

The LUMO is centered on the electron-deficient nitroaromatic ring, specifically the nitro group, marking it as the electron acceptor. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability, reactivity, and electronic properties. In the EDA complex, the interaction between the sulfinate's HOMO and the nitroarene's LUMO facilitates the charge transfer process upon excitation. rsc.org

| Orbital | Primary Localization | Chemical Role |

|---|---|---|

| HOMO | Sulfinate Group (-SO2-) | Electron Donor |

| LUMO | Nitro Group (-NO2) and Benzene (B151609) Ring | Electron Acceptor |

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged species. uni-muenchen.de

For this compound, the MEP map would highlight:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atoms of both the nitro (-NO₂) and sulfinate (-SO₂⁻) groups. researchgate.netdtic.mil These are the most likely sites for coordination with cations like Na⁺.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The MEP is generally positive around the hydrogen atoms of the benzene ring. researchgate.net

The MEP surface is a valuable tool for predicting intermolecular interactions, including hydrogen bonding and the initial sites of reaction. mdpi.com

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of Nitro Group | Strongly Negative | Site for electrophilic attack / cation coordination. dtic.mil |

| Oxygen atoms of Sulfinate Group | Strongly Negative | Site for electrophilic attack / cation coordination. |

| Aromatic Ring | Moderately Positive / Neutral | Potential for π-stacking interactions. |

Materials with significant Non-Linear Optical (NLO) properties are crucial for applications in laser technology, optical switching, and telecommunications. ias.ac.in Organic molecules featuring a π-conjugated system connecting a strong electron-donating group and a strong electron-accepting group often exhibit large NLO responses. nih.gov

This compound possesses this "push-pull" architecture, with the sulfinate group acting as a donor and the nitro group as a strong acceptor, connected by the phenyl ring. While direct computational studies on the NLO properties of this specific salt are scarce, theoretical predictions for analogous molecules like 4-nitrobenzoic acid have been performed. ias.ac.in Such calculations typically involve determining the molecular hyperpolarizability (β), a measure of the NLO response. DFT is a common method for predicting these properties, and the results can suggest the material's potential for second-harmonic generation and other NLO applications. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying reactants, intermediates, transition states, and products, and calculating their relative energies.

For the reaction between nitroarenes and sodium sulfinates, a mechanism involving a radical chain initiated through an Electron Donor-Acceptor (EDA) complex has been proposed and studied computationally. rsc.org DFT calculations were used to confirm that the proposed EDA complex corresponds to a stable minimum on the potential energy surface. rsc.org The pivotal role of the sodium cation in facilitating the charge transfer process within this complex has also been suggested by TD-DFT calculations. rsc.org

A complete reaction pathway model would involve locating the transition state (the highest energy point along the reaction coordinate) connecting the EDA complex to the subsequent intermediates. Characterizing this transition state and calculating the associated activation energy barrier would provide a quantitative understanding of the reaction kinetics. While a radical mechanism has been proposed, an alternative inner-sphere pathway involving a metal catalyst has also been suggested for related coupling reactions, highlighting the complexity of these transformations. nih.gov

Solvation Models and their Impact on Computational Predictions

In computational chemistry, solvation models are essential for accurately predicting the behavior and properties of molecules in solution. These models account for the effects of the solvent on the solute, which can significantly alter electronic structure, geometry, and reactivity compared to the gas phase. The choice of solvation model is particularly critical for charged species like the 4-nitrobenzene-1-sulfinate anion, where solute-solvent interactions are strong. The impact of these models is most evident in the prediction of properties such as reaction energies, activation barriers, and electrochemical potentials. nih.govdiva-portal.org

The most common approaches are broadly categorized as implicit and explicit solvation models. Implicit models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. cdnsciencepub.com This method is computationally efficient and is widely used for calculating solvation free energies. Several variations of the Polarizable Continuum Model (PCM) are frequently employed, including the Conductor-like PCM (C-PCM) and the Integral Equation Formalism PCM (IEFPCM). cdnsciencepub.comresearchgate.net Another popular implicit model is the SMD model, which is parameterized to accurately predict solvation free energies for a wide range of solvents. nih.gov

The accuracy of continuum models is highly dependent on the definition of the solute cavity within the dielectric continuum. cdnsciencepub.com The choice of atomic radii (e.g., UFF or UAKS) used to build this cavity can significantly affect the calculated solvation energy. cdnsciencepub.comresearchgate.net For polyfunctional and highly polar compounds, standard parameterizations may be inadequate, leading to less reliable predictions. cdnsciencepub.comresearchgate.net Studies on nitroaromatic compounds, for instance, have shown that careful calibration of the computational protocol, including the choice of density functional theory (DFT) method, basis set, and solvation model, is necessary to achieve results that correlate well with experimental data, such as one-electron reduction potentials. nih.gov Research on the electrochemical reduction of 4-nitrobenzenesulfonyl chloride, which forms the 4-nitrobenzenesulfinate anion, utilized the PCM method to rationalize the observed reaction mechanisms in acetonitrile (B52724). scholaris.ca

For anions, in particular, accurately calculating solvation free energies is a significant challenge due to strong electrostatic interactions and potential for specific interactions like hydrogen bonding, which are only averaged in implicit models. chemrxiv.org The prediction of properties like pKa and gas-phase acidities, which are used in thermodynamic cycles to derive solvation energies, relies heavily on the quality of the solvation model. chemrxiv.org While models can achieve good accuracy, with mean absolute errors below 3 kcal/mol for some anions, their reliability can be lower than more computationally expensive explicit solvent methods. diva-portal.orgchemrxiv.org

| Solvation Model | Abbreviation | Description | Typical Application/Relevance |

|---|---|---|---|

| Polarizable Continuum Model | PCM | One of the most widely used continuum models. The solute is placed in a cavity within a dielectric continuum representing the solvent. cdnsciencepub.com | Calculating solvation energies for various compounds, though performance can be limited for highly polar or halogenated molecules without re-parameterization. cdnsciencepub.comresearchgate.net |

| Conductor-like Polarizable Continuum Model | C-PCM | A variation of PCM that uses a conductor-like screening algorithm, which can simplify and speed up calculations. nih.gov | Used in studies of nitroaromatic compounds to simulate solvent effects in aprotic media like DMF. nih.gov |

| Integral Equation Formalism PCM | IEFPCM | An alternative formulation of PCM that often provides improved stability and accuracy in calculations. cdnsciencepub.comresearchgate.net | Benchmarked against other models for predicting solvation free energies of diverse and "difficult" organic compounds. cdnsciencepub.comresearchgate.net |

| Solvation Model based on Density | SMD | A universal solvation model where the solvation free energy is calculated from the solute's electron density. It is parameterized for a wide range of solvents. nih.gov | Applied in the calculation of reduction potentials for nitroaromatic compounds, often alongside C-PCM for comparison. nih.gov |

Molecular Dynamics Simulations (if applicable for solution-phase behavior)

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not widely documented in the literature, this computational technique is highly applicable and powerful for investigating its behavior in solution at an atomistic level. acs.org MD simulations provide detailed insights into the dynamic interactions between the solute and individual solvent molecules, which are averaged out in implicit solvation models. diva-portal.org This is particularly valuable for understanding the structure of the solvation shell around the 4-nitrobenzenesulfinate anion and the sodium cation.

An MD simulation of this system would involve several key steps. First, a simulation box is constructed containing the ions (Na⁺ and C₆H₄NO₂SO₂⁻) and a large number of explicit solvent molecules (e.g., water, acetonitrile). The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system, including terms for bond stretching, angle bending, torsions, and non-bonded van der Waals and electrostatic interactions. acs.org The GROMOS force field, for example, is commonly used for such simulations. acs.org The simulation then proceeds by numerically integrating Newton's equations of motion over short time steps (femtoseconds), generating a trajectory that describes the position and velocity of every atom over time. scispace.com

From this trajectory, a wealth of information can be extracted. A key analysis is the calculation of Radial Distribution Functions (RDFs). mdpi.com An RDF for the oxygen atoms of water around the sulfinate group's oxygen atoms, for example, would reveal the precise structure and extent of the first and subsequent solvation shells, providing clear evidence of hydrogen bonding. scispace.commdpi.com Similarly, the RDF between the sodium cation and the sulfinate group or between the cation and solvent molecules can elucidate the nature of ion pairing and competitive solvation. scispace.com

| Simulation Step/Analysis | Description | Expected Insight for this compound |

|---|---|---|

| System Setup | A simulation box is created with the ions and explicit solvent molecules. A force field (e.g., GROMOS, AMBER) is chosen to define interatomic potentials. acs.org | Provides the foundational model for simulating the compound in a specific solvent environment like water or an organic solvent. |

| Simulation Run | The system's energy is minimized, followed by equilibration at a constant temperature and pressure (e.g., 300 K, 1 bar). A production run then generates the atomic trajectory. acs.org | Generates a time-resolved, atomistic-level movie of the ion's interactions with its surroundings. |

| Radial Distribution Function (RDF) Analysis | Calculates the probability of finding one atom at a certain distance from another reference atom. mdpi.com | Reveals the detailed structure of the solvation shell, such as the distance and coordination number of water molecules around the sulfinate and nitro groups, and around the Na⁺ cation. |

| Interaction Analysis | Quantifies specific interactions, such as the number and lifetime of hydrogen bonds between the sulfinate/nitro groups and protic solvent molecules. mdpi.com | Provides quantitative data on the strength and dynamics of key solute-solvent interactions that govern solubility and reactivity. |

| Ion Pairing Analysis | Examines the proximity and orientation of the 4-nitrobenzene-1-sulfinate anion and the sodium cation. scispace.com | Determines the extent to which the ions exist as a solvent-separated pair versus a contact ion pair in solution. |

Research Applications in Synthetic Organic Chemistry

Role as Sulfonylating Agents in Carbon-Sulfur Bond Formation

Sodium 4-nitrobenzene-1-sulfinate is extensively used to create carbon-sulfur (C–S) bonds, a fundamental transformation in organic synthesis. acs.org It serves as a source of the 4-nitrophenylsulfonyl radical or nucleophile, enabling the synthesis of a diverse range of sulfone-containing molecules. rsc.orgresearchgate.net

The reaction of this compound with various organic electrophiles or coupling partners provides access to several classes of sulfones.

Diaryl Sulfones: These compounds can be synthesized via coupling reactions. One approach involves the palladium-catalyzed reaction of arylboronic acids with sodium arylsulfinates, a variant of the Suzuki-type coupling. chemrevlett.com Another method is the copper-catalyzed coupling of aryl halides with sodium sulfinate salts. nanomaterchem.com For instance, a nickel/organoboron dual catalytic system under visible light can couple aryl bromides with sodium sulfinates to yield diaryl sulfones. mdpi.com A metal-free alternative involves the reaction of arylsulfinic acid salts with diaryliodonium salts. nih.gov

Table 1: Synthesis of Diaryl Sulfones using Sodium Arylsulfinates

| Catalyst/Promoter | Starting Materials | Product Class | Yield | Reference(s) |

|---|---|---|---|---|

| Pd Catalyst | Arylboronic Acids, Sodium Arylsulfinate | Diaryl Sulfones | - | chemrevlett.com |

| CuFe2O4 NPs | Aryl Halides, Sodium Arylsulfinate | Diaryl Sulfones | Good to Excellent | nanomaterchem.com |

| NiBr2·3H2O / AQDAB (Photocatalyst) | Aryl Bromides, Sodium Benzenesulfinate | Diaryl Sulfones | Moderate to Good | mdpi.com |

| Metal-Free | Diaryliodonium Salts, Arylsulfinic Acid Salts | Diaryl Sulfones | High | nih.gov |

Vinyl Sulfones: Various methods exist for the synthesis of vinyl sulfones using sodium sulfinates. A catalyst-free method involves reacting sodium sulfinates with dibromides in DMF at 80°C. organic-chemistry.org Another approach is the cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-mediated sulfonylation of alkenes and alkynes. rsc.orgresearchgate.net Copper-catalyzed radical reactions of N-tosylhydrazones also yield vinyl sulfones with excellent E-stereoselectivity. organic-chemistry.org Furthermore, electrochemical methods have been developed for the sulfonylation of styrenes with sodium arylsulfinates. organic-chemistry.org

Allyl Sulfones: The synthesis of allyl sulfones can be achieved through the palladium-catalyzed substitution of allylic amines with sodium sulfinates. organic-chemistry.org Electrochemical methods also allow for the synthesis of allyl sulfones from sodium sulfinates and olefins. organic-chemistry.org Photocatalysis provides another route; for example, Eosin (B541160) Y can catalyze the reaction of sulfinic acids with α-methylstyrenes to produce allyl sulfones. beilstein-journals.org

β-Keto Sulfones: These compounds are accessible through several synthetic strategies. A BF3·OEt2-promoted reaction of alkynes and sodium sulfinates provides an efficient, metal-free route. mdpi.com Another metal-free approach is the acid-mediated hydrosulfonylation of α,β-unsaturated ketones. nih.govsemanticscholar.org Sonication-assisted, one-pot synthesis from styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinate salts has also been reported. lppcollegerisod.ac.in This reaction proceeds through an α-bromo ketone intermediate which then condenses with the sulfinate salt. lppcollegerisod.ac.in

Achieving site-selectivity in C-H functionalization is a significant goal in organic synthesis. A two-step, site-selective C-H sulfination sequence has been developed to access aryl sulfonamides. This process proceeds via the formation of aryl thianthrenium salts, which then undergo a palladium-catalyzed reaction with a sulfur dioxide surrogate to generate a hydroxymethyl sulfone intermediate, a precursor to the sulfinate. nih.gov This method allows for the introduction of a sulfonyl group at a specific position on an aromatic ring, a task that is challenging with traditional electrophilic aromatic substitution. nih.gov Reviews have also highlighted the progress in remote site-selective C-H sulfonylation using sodium sulfinates. rsc.orgresearchgate.net

This compound and other arylsulfinates are effective reagents for the sulfonylation of carbon-carbon double and triple bonds.

Alkenes: The reaction of alkenes with sodium arenesulfinates can lead to vinyl sulfones. For example, cerium(IV) ammonium nitrate (CAN) can mediate the sulfonylation of various styrenes and other alkenes. rsc.orgresearchgate.net Electrochemical methods also facilitate the alkoxysulfonylation of styrene (B11656) derivatives, where an alkoxy group and a sulfonyl group are added across the double bond. nih.govacs.org A visible-light photoredox-catalyzed method using Eosin Y as the photocatalyst has been developed for the preparation of vinyl sulfones from aryl sulfinate salts and styrenes. beilstein-journals.org

Alkynes: The sulfonylation of terminal alkynes with sodium sulfinates can yield different products depending on the reaction conditions. CAN-mediated reaction with iodine leads to β-iodovinyl sulfones, which can be converted to acetylenic sulfones in a one-pot process. rsc.org The oxysulfonylation of terminal alkynes with sulfinic acids or their salts, often in the presence of a catalyst, is a key method for producing β-keto sulfones. mdpi.com

Table 2: Sulfonylation of Alkenes and Alkynes with Sodium Sulfinates

| Unsaturated System | Reagents/Catalyst | Product Type | Reference(s) |

|---|---|---|---|

| Alkenes/Styrenes | Sodium Sulfinate, CAN, NaI | Vinyl Sulfones | rsc.org |

| Alkenes/Styrenes | Sodium Sulfinate, Eosin Y, Visible Light | Vinyl Sulfones | beilstein-journals.org |

| Styrene Derivatives | Sodium Sulfinate, Alcohol, Electrolysis | β-Alkoxy Sulfones | nih.govacs.org |

| Terminal Alkynes | Sodium Sulfinate, CAN, NaI | β-Iodovinyl Sulfones | rsc.org |

| Terminal Alkynes | Sodium Sulfinate, BF3·OEt2, Air (O2) | β-Keto Sulfones | mdpi.com |

Formation of Nitrogen-Sulfur Bonds for Complex Molecule Synthesis

The construction of nitrogen-sulfur (N–S) bonds is crucial for the synthesis of sulfonamides, a class of compounds with significant biological activity. nih.govnih.gov

This compound can be used to construct the sulfonamide functional group through various synthetic routes.

N-Aryl Sulfonamides: A notable method for synthesizing N-aryl sulfonamides involves the reductive coupling of nitroarenes with sodium sulfinates. In these reactions, the nitroarene serves as the nitrogen source. nih.govresearchgate.net This transformation can be catalyzed by inexpensive transition metals like copper or iron. nih.govorganic-chemistry.org For example, an iron(II) chloride-catalyzed coupling of nitroarenes with sodium arylsulfinates in the presence of sodium bisulfite as a reductant affords N-arylsulfonamides in good to excellent yields. nih.govorganic-chemistry.org In some copper-catalyzed systems, the sodium sulfinate itself can act as the reductant, eliminating the need for an external reducing agent. nih.govresearchgate.net

N-Hydroxy-Sulfonamides: A novel approach for the synthesis of N-hydroxy-sulfonamides involves the visible-light-mediated, catalyst-free reaction between nitroarenes and sodium sulfinates. rsc.org This reaction proceeds through the formation of an electron donor-acceptor (EDA) complex between the sulfinate and the nitroarene. The resulting N-hydroxy-sulfonamides are formed under mild conditions that tolerate both oxygen and water. rsc.org

Formation of Sulfur-Sulfur Bonds

This compound can also participate in reactions to form sulfur-sulfur (S–S) bonds, leading to the synthesis of thiosulfonates. These reactions typically involve the coupling of a sodium sulfinate with a thiol or a disulfide. For instance, a copper-catalyzed sulfenylation of disulfides with sodium sulfinates under air has been reported to efficiently produce various thiosulfonates in good to high yields. rsc.org

Synthesis of Thiosulfonates

The synthesis of thiosulfonates, organic compounds featuring a sulfenylsulfonyl group (-S-SO₂-), represents a key application of sodium sulfinates. This compound can be employed in the synthesis of these valuable compounds, which serve as important intermediates in organic synthesis.

One notable method for the synthesis of thiosulfonates involves the reaction of sodium sulfinates with thiols or disulfides. For instance, the copper-catalyzed aerobic coupling of thiols and sodium sulfinates provides a direct route to unsymmetrical thiosulfonates. While a broad range of sodium sulfinates are amenable to this transformation, the electronic nature of the substituents on the aromatic ring can influence the reaction efficiency.

In a related approach, the tetrabutylammonium (B224687) iodide (TBAI)-catalyzed reaction of sodium sulfinates in the presence of an acid has been shown to produce symmetrical disulfides, with thiosulfonates being key intermediates in this process. beilstein-journals.orgresearchgate.netbeilstein-journals.org This transformation is believed to proceed through the formation of a sulfonyl iodide intermediate, which then reacts with another equivalent of the sulfinate to generate the thiosulfonate. The thiosulfonate can then be further converted to the disulfide under the reaction conditions. The reaction is generally applicable to a wide variety of sodium arylsulfinates. beilstein-journals.orgresearchgate.netbeilstein-journals.org

| Entry | Sodium Arylsulfinate | Product (Disulfide) | Yield (%) |

|---|---|---|---|

| 1 | Sodium 4-methylbenzenesulfinate | Bis(4-methylphenyl) disulfide | 89 |

| 2 | Sodium 4-methoxybenzenesulfinate | Bis(4-methoxyphenyl) disulfide | 85 |

| 3 | Sodium 4-chlorobenzenesulfinate | Bis(4-chlorophenyl) disulfide | 78 |

| 4 | Sodium 4-bromobenzenesulfinate | Bis(4-bromophenyl) disulfide | 75 |

| 5 | Sodium 4-fluorobenzenesulfinate | Bis(4-fluorophenyl) disulfide | 82 |

| 6 | Sodium 4-nitrobenzenesulfinate | Bis(4-nitrophenyl) disulfide | 49 |

Yields are for the isolated disulfide product. Thiosulfonates are proposed as intermediates in this reaction.

Ring-Opening Reactions Facilitated by Sulfinate Reactivity

The nucleophilic nature of the sulfinate anion makes it a candidate for ring-opening reactions of strained cyclic systems, such as epoxides. The reaction of an epoxide with a sulfinate salt typically yields a β-hydroxy sulfone, a valuable functional group motif in organic synthesis.